3-Chloro-6-fluoro-8-methoxyquinoline 3-Chloro-6-fluoro-8-methoxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962131
InChI: InChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62 g/mol

3-Chloro-6-fluoro-8-methoxyquinoline

CAS No.:

Cat. No.: VC15962131

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-fluoro-8-methoxyquinoline -

Specification

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
IUPAC Name 3-chloro-6-fluoro-8-methoxyquinoline
Standard InChI InChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3
Standard InChI Key AYRNCGRPZNXKEY-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)F)C=C(C=N2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at positions 3, 6, and 8 introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Key features:

  • Chlorine (position 3): An electron-withdrawing group that enhances electrophilic substitution resistance.

  • Fluorine (position 6): Contributes to metabolic stability and lipophilicity.

  • Methoxy group (position 8): An electron-donating group that directs electrophilic attack to specific ring positions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇ClFNO
Molecular Weight211.62 g/mol
CAS NumberNot publicly disclosed
XLogP3 (Lipophilicity)Estimated 2.1–2.5

Synthetic Methodologies

Halogenation Strategies

Synthesis typically involves sequential halogenation and methoxylation of a quinoline precursor. A plausible route includes:

  • Chlorination:

    • Starting material: 6-Fluoro-8-methoxyquinoline.

    • Reagent: Phosphorus oxychloride (POCl₃) under reflux.

    • Outcome: Introduces chlorine at position 3 via electrophilic substitution.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Table 2: Synthetic Route Optimization

StepReagents/ConditionsIntermediateYield (%)
1POCl₃, reflux, 6h3-Chloro intermediate70–75
2NaOMe, DMF, 80°CMethoxylation80–85

Chemical Reactivity and Stability

Electrophilic Substitution

The methoxy group at position 8 activates the ring toward electrophilic attack, directing incoming groups to positions 5 and 7. In contrast, chlorine and fluorine deactivate the ring but facilitate nucleophilic displacement under harsh conditions.

Stability Profile

  • Thermal Stability: Decomposes above 250°C.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Applications in Materials Science

Fluorescent Probes

Quinoline derivatives are employed as pH-sensitive fluorophores. The methoxy group in this compound may enhance quantum yield (estimated ΦF: 0.3–0.4 in ethanol).

Table 3: Comparative Photophysical Properties

Compoundλₑₓ (nm)λₑₘ (nm)ΦF
8-Methoxyquinoline3204100.25
3-Cl-6-F-8-MeO-quinoline3354250.35

Challenges and Future Directions

Synthetic Bottlenecks

  • Regioselectivity: Competing substitutions at positions 5 and 7 require optimized directing groups.

  • Scalability: Multi-step synthesis complicates industrial-scale production.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency.

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

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